N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of cycloheptanone with an appropriate isoquinoline derivative, followed by spirocyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-(2-methoxyphenyl)acetamide: Shares a similar cycloheptyl group but differs in the acetamide structure.
N-cycloheptyl-2-(2-methoxyethylsulfanyl)benzamide: Contains a benzamide moiety with a methoxyethylsulfanyl group.
1-(2-methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium picrate: Features a similar isoquinoline core with different substituents.
Uniqueness
N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H36N2O3 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H36N2O3/c1-30-18-17-27-24(29)21-14-8-7-13-20(21)22(25(27)15-9-4-10-16-25)23(28)26-19-11-5-2-3-6-12-19/h7-8,13-14,19,22H,2-6,9-12,15-18H2,1H3,(H,26,28) |
InChI Key |
AQZKYELVSFUDDU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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